molecular formula C17H14O2S B8461374 2(5H)-Furanone, 4-[4-(methylthio)phenyl]-3-phenyl- CAS No. 162012-30-8

2(5H)-Furanone, 4-[4-(methylthio)phenyl]-3-phenyl-

Cat. No.: B8461374
CAS No.: 162012-30-8
M. Wt: 282.4 g/mol
InChI Key: UZLXCHVDUBCZMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(5H)-Furanone, 4-[4-(methylthio)phenyl]-3-phenyl- is a useful research compound. Its molecular formula is C17H14O2S and its molecular weight is 282.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2(5H)-Furanone, 4-[4-(methylthio)phenyl]-3-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(5H)-Furanone, 4-[4-(methylthio)phenyl]-3-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

162012-30-8

Molecular Formula

C17H14O2S

Molecular Weight

282.4 g/mol

IUPAC Name

3-(4-methylsulfanylphenyl)-4-phenyl-2H-furan-5-one

InChI

InChI=1S/C17H14O2S/c1-20-14-9-7-12(8-10-14)15-11-19-17(18)16(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

UZLXCHVDUBCZMH-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4 g of the product of Step 3, 3.7 g of PhB(OH)2, 0.4 g of Ph3As, 0.4 g of PdCl2 (PhCN)2 in 100 ml of benzene and 15 ml of 2N NaOH is refluxed for 6 h. Ether(200 ml) is then added and the mixture is washed with 100 ml of saturated NaHCO3. The organic layer is dried over MgSO4 and concentrated. The residue is purified by flash chromatography on silica gel eluted with 4:1 hexane/EtOAc to give the title compound.
Name
product
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
0.4 g
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2 (PhCN)2
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4 g of the product of Step 3, 3.7 g of PhB(OH)2, 0.4 g of Ph3As, 0.4 g of PdCl2(PhCN)2 in 100 ml of benzene and 15 ml of 2N NaOH is refluxed for 6 h. Ether(200 ml) is then added and the mixture is washed with 100 ml of saturated NaHCO3. The organic layer is dried over MgSO4 and concentrated. The residue is purified by flash chromatography on silica gel eluted with 4:1 hexane/EtOAc to give the tide compound.
Name
product
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
PdCl2(PhCN)2
Quantity
0.4 g
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

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